molecular formula C17H18O2 B13894051 (s)-Cyclopropyl(4-methoxyphenyl)phenylmethanol CAS No. 6274-78-8

(s)-Cyclopropyl(4-methoxyphenyl)phenylmethanol

Cat. No.: B13894051
CAS No.: 6274-78-8
M. Wt: 254.32 g/mol
InChI Key: SIRULVGQLZGELT-QGZVFWFLSA-N
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Description

(s)-Cyclopropyl(4-methoxyphenyl)phenylmethanol is an organic compound characterized by a cyclopropyl group attached to a methoxyphenyl and phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-Cyclopropyl(4-methoxyphenyl)phenylmethanol typically involves the nucleophilic phenylation of carbonyl compounds. One common method is the use of α-alkoxymethyltriphenylphosphonium salts in the presence of lithium hydroxide . The reaction conditions are generally mild and selective, making it a convenient approach for laboratory synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(s)-Cyclopropyl(4-methoxyphenyl)phenylmethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

(s)-Cyclopropyl(4-methoxyphenyl)phenylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (s)-Cyclopropyl(4-methoxyphenyl)phenylmethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles
  • Phenolic Antioxidants

Uniqueness

(s)-Cyclopropyl(4-methoxyphenyl)phenylmethanol is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

6274-78-8

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

(S)-cyclopropyl-(4-methoxyphenyl)-phenylmethanol

InChI

InChI=1S/C17H18O2/c1-19-16-11-9-15(10-12-16)17(18,14-7-8-14)13-5-3-2-4-6-13/h2-6,9-12,14,18H,7-8H2,1H3/t17-/m1/s1

InChI Key

SIRULVGQLZGELT-QGZVFWFLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@](C2CC2)(C3=CC=CC=C3)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2CC2)(C3=CC=CC=C3)O

Origin of Product

United States

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